Validated sEH Inhibitory Activity: 29 µM IC50 in a Standardized Fluorogenic Assay
This compound inhibits human soluble epoxide hydrolase (sEH) with an IC50 of 29 µM (2.90 × 10⁴ nM), measured using the fluorogenic substrate PHOME [1]. By comparison, the classic urea-based inhibitor CAY10640 achieves an IC50 of 0.4 nM under similar human sEH assay conditions, while the broad fragment hit pool from the same screening campaign ranged from 0.7 µM to 1,700 µM [2][3]. This places the compound in the moderate-activity tier of fragment hits—sufficiently potent for fragment elaboration yet weak enough to maintain high ligand efficiency, a critical parameter for fragment-based campaigns [1][3].
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 29,000 nM (29 µM) |
| Comparator Or Baseline | CAY10640: 0.4 nM (human sEH); fragment hit range: 700–1,700,000 nM |
| Quantified Difference | ~72,500-fold less potent than CAY10640; 24-fold above the most potent fragment hit, 59-fold below the weakest fragment hit |
| Conditions | Human full-length sEH, fluorogenic PHOME substrate, pH 7.0, 22°C (target compound); recombinant human sEH, fluorogenic assay (CAY10640); high-concentration enzymatic inhibition assay (fragment pool) |
Why This Matters
Procurement of this specific fragment ensures access to a well-characterized starting point with a defined IC50 landscape, enabling rational fragment growth versus purchasing untested uracil analogs with unknown sEH interaction profiles.
- [1] BindingDB Entry BDBM50002344 (CHEMBL3233607). Affinity Data: IC50 2.90E+4 nM for human bifunctional epoxide hydrolase 2 (sEH). Assay: Inhibition of human full-length C-terminal His6-tagged sEH expressed in Escherichia coli BL21(DE3) using PHOME as substrate. Accessed via https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50002344. View Source
- [2] CAY10640. Cayman Chemical. IC50: 0.4 nM for human sEH, 5.3 nM for mouse sEH. Available at: https://www.glpbio.com/cay10640.html (accessed 2026-04-30). View Source
- [3] Amano, Y.; Yamaguchi, T.; Tanabe, E. Structural insights into binding of inhibitors to soluble epoxide hydrolase gained by fragment screening and X-ray crystallography. Bioorg. Med. Chem. 2014, 22 (8), 2427–2434. DOI: 10.1016/j.bmc.2014.03.001. View Source
